molecular formula C12H9NO5 B12904824 2-[4-(Methoxycarbonyl)-1,3-oxazol-5-yl]benzoic acid CAS No. 67643-18-9

2-[4-(Methoxycarbonyl)-1,3-oxazol-5-yl]benzoic acid

Cat. No.: B12904824
CAS No.: 67643-18-9
M. Wt: 247.20 g/mol
InChI Key: JJKKRXRLAIJFQA-UHFFFAOYSA-N
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Description

2-(4-(Methoxycarbonyl)oxazol-5-yl)benzoic acid is a heterocyclic compound that belongs to the oxazole family. It is characterized by the presence of an oxazole ring fused to a benzoic acid moiety, with a methoxycarbonyl group attached to the oxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Methoxycarbonyl)oxazol-5-yl)benzoic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzoic acid with diethyl oxalate to form an intermediate, which is then cyclized to produce the oxazole ring . The reaction conditions often require the use of a base, such as sodium ethoxide, and heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Methoxycarbonyl)oxazol-5-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the methoxycarbonyl group to other functional groups, such as hydroxyl or amine groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides, alkyl groups, or aryl groups .

Scientific Research Applications

2-(4-(Methoxycarbonyl)oxazol-5-yl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-(Methoxycarbonyl)oxazol-5-yl)benzoic acid involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules. The methoxycarbonyl group can enhance the compound’s solubility and facilitate its transport across cell membranes. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    Aleglitazar: An antidiabetic agent with an oxazole ring.

    Ditazole: A platelet aggregation inhibitor.

    Mubritinib: A tyrosine kinase inhibitor.

    Oxaprozin: A COX-2 inhibitor.

Uniqueness

2-(4-(Methoxycarbonyl)oxazol-5-yl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the oxazole ring and the methoxycarbonyl group allows for versatile chemical modifications and interactions, making it a valuable compound for various applications .

Properties

CAS No.

67643-18-9

Molecular Formula

C12H9NO5

Molecular Weight

247.20 g/mol

IUPAC Name

2-(4-methoxycarbonyl-1,3-oxazol-5-yl)benzoic acid

InChI

InChI=1S/C12H9NO5/c1-17-12(16)9-10(18-6-13-9)7-4-2-3-5-8(7)11(14)15/h2-6H,1H3,(H,14,15)

InChI Key

JJKKRXRLAIJFQA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(OC=N1)C2=CC=CC=C2C(=O)O

Origin of Product

United States

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